1-Bromo-3-(prop-2-YN-1-YL)benzene
Overview
Description
1-Bromo-3-(prop-2-YN-1-YL)benzene is an organic compound with the molecular formula C9H7Br. It is a derivative of benzene, where a bromine atom is substituted at the first position and a prop-2-yn-1-yl group is attached at the third position. This compound is of significant interest in organic synthesis due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-3-(prop-2-YN-1-YL)benzene can be synthesized through various methods. One common approach involves the reaction of 3-bromobenzyl bromide with propargyl alcohol in the presence of a base such as potassium carbonate (K2CO3) in acetone. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of propargyl alcohol displaces the bromine atom on the benzene ring .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-3-(prop-2-YN-1-YL)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The prop-2-yn-1-yl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The triple bond in the prop-2-yn-1-yl group can be reduced to form alkenes or alkanes.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) in suitable solvents.
Major Products Formed:
- Substituted benzene derivatives
- Aldehydes and carboxylic acids
- Alkenes and alkanes
Scientific Research Applications
1-Bromo-3-(prop-2-YN-1-YL)benzene has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a precursor for the synthesis of bioactive compounds that can be used in drug discovery and development.
Medicine: The compound is investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: It is utilized in the production of specialty chemicals, polymers, and materials with unique properties
Mechanism of Action
The mechanism of action of 1-Bromo-3-(prop-2-YN-1-YL)benzene involves its reactivity towards various nucleophiles and electrophiles. The bromine atom and the prop-2-yn-1-yl group provide sites for chemical modifications, enabling the compound to participate in a wide range of reactions. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparison with Similar Compounds
1-Bromo-2-(3-bromoprop-1-yn-1-yl)benzene: Similar structure but with an additional bromine atom on the prop-2-yn-1-yl group.
1-Bromo-3-phenylpropane: Similar structure but with a saturated propyl group instead of the prop-2-yn-1-yl group.
Uniqueness: 1-Bromo-3-(prop-2-YN-1-YL)benzene is unique due to the presence of both a bromine atom and a prop-2-yn-1-yl group, which confer distinct reactivity and versatility in organic synthesis. The combination of these functional groups allows for a wide range of chemical transformations and applications.
Properties
IUPAC Name |
1-bromo-3-prop-2-ynylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Br/c1-2-4-8-5-3-6-9(10)7-8/h1,3,5-7H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTGRNWLCNLLWJR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCC1=CC(=CC=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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